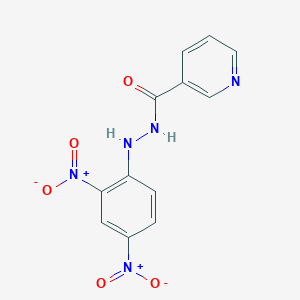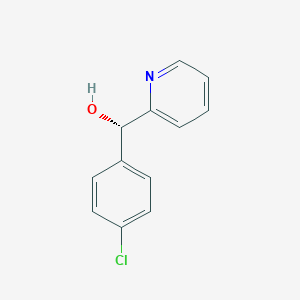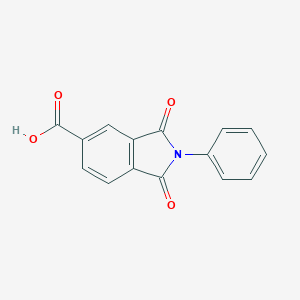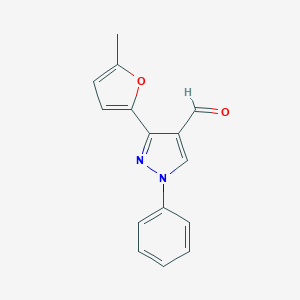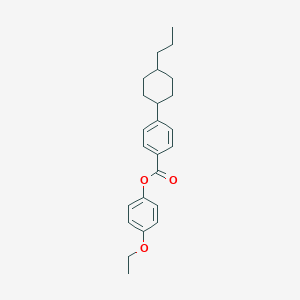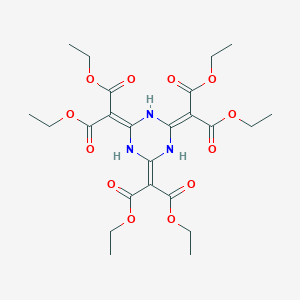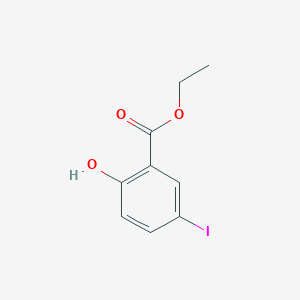![molecular formula C21H19ClN2O4S B187302 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide CAS No. 6194-60-1](/img/structure/B187302.png)
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in treating autoimmune diseases. It was developed by Bristol-Myers Squibb and is currently undergoing clinical trials.
Mécanisme D'action
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune response. 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide specifically targets TYK2 and inhibits its activity, which leads to a reduction in the production of cytokines and chemokines that contribute to inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated in humans, with no serious adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide in lab experiments is that it specifically targets TYK2, which makes it a useful tool for studying the role of this protein in the immune response. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of drugs that target TYK2.
Orientations Futures
There are several future directions for research on 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide. One area of interest is its potential use in combination with other drugs to treat autoimmune diseases. Another area of research is the development of more potent TYK2 inhibitors that may be more effective than this compound. Additionally, further studies are needed to fully understand the mechanisms of action of TYK2 inhibitors and their potential side effects.
Méthodes De Synthèse
The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide involves several steps. The first step is the reaction between 2-chloroaniline and benzenesulfonyl chloride to form N-(2-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with 3-methoxyaniline to form 2-[N-(benzenesulfonyl)-3-methoxyanilino]benzenesulfonamide. Finally, the addition of acetic anhydride and triethylamine leads to the formation of this compound.
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response. By blocking TYK2, this compound can reduce inflammation and prevent damage to tissues.
Propriétés
Numéro CAS |
6194-60-1 |
|---|---|
Formule moléculaire |
C21H19ClN2O4S |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-17-9-7-8-16(14-17)24(29(26,27)18-10-3-2-4-11-18)15-21(25)23-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3,(H,23,25) |
Clé InChI |
OBZYHSYCBUQKMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



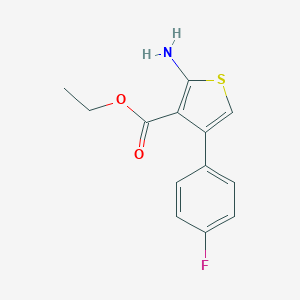
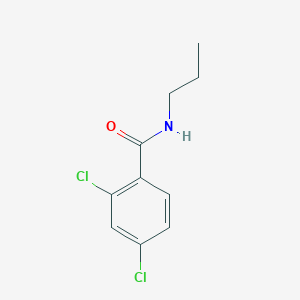
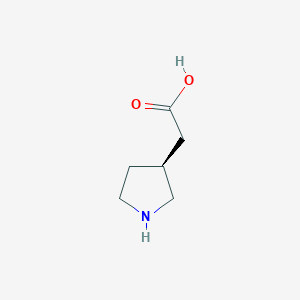
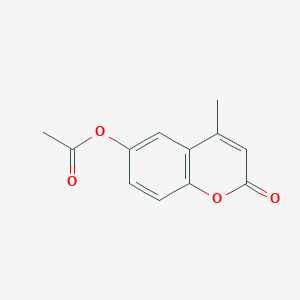
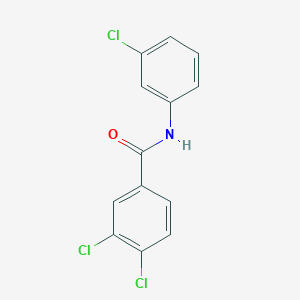
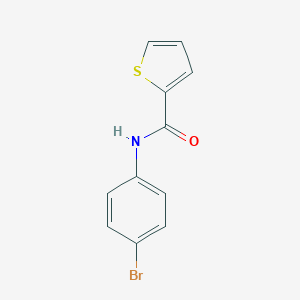
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
